![molecular formula C14H13NO3S B2407514 Methyl 3-acetamido-5-phenylthiophene-2-carboxylate CAS No. 100867-05-8](/img/structure/B2407514.png)
Methyl 3-acetamido-5-phenylthiophene-2-carboxylate
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Description
“Methyl 3-acetamido-5-phenylthiophene-2-carboxylate” is a chemical compound with the molecular formula C14H13NO3S . It contains a total of 33 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, and 11 aromatic bonds. The structure also includes 1 five-membered ring, 1 six-membered ring, 1 aromatic ester, 1 aliphatic secondary amide, and 1 Thiophene .
Molecular Structure Analysis
The molecular structure of “Methyl 3-acetamido-5-phenylthiophene-2-carboxylate” is characterized by several features. It contains a total of 32 atoms, including 13 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . The molecule has a total mass of 275.323 Da and a monoisotopic mass of 275.061615 Da .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including Methyl 3-acetamido-5-phenylthiophene-2-carboxylate, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives exhibit anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Agents
Thiophene derivatives also show antimicrobial properties . They can be used in the development of new antimicrobial agents.
Anticancer Agents
Thiophene derivatives have shown anticancer properties . They can be used in the development of new anticancer drugs.
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They can be used in the development of new semiconductor materials.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . They can be used to improve the performance of OLEDs.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can be used to protect metals from corrosion.
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules have a role in the development of organic field-effect transistors (OFETs) . They can be used in the development of new OFETs.
properties
IUPAC Name |
methyl 3-acetamido-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9(16)15-11-8-12(10-6-4-3-5-7-10)19-13(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHICANBNSHMOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325304 |
Source
|
Record name | methyl 3-acetamido-5-phenylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816444 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-acetamido-5-phenylthiophene-2-carboxylate | |
CAS RN |
100867-05-8 |
Source
|
Record name | methyl 3-acetamido-5-phenylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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